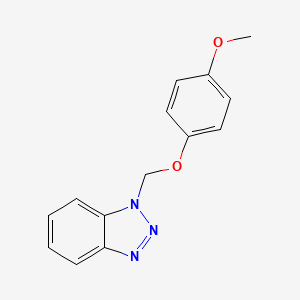
1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a methoxyphenoxymethyl group attached to the benzotriazole core, which imparts unique chemical and physical properties.
准备方法
The synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and benzotriazole.
Reaction Conditions: The reaction between 4-methoxyphenol and benzotriazole is facilitated by the use of a suitable base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
科学研究应用
1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.
相似化合物的比较
1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds to highlight its uniqueness:
生物活性
1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a methoxy group attached to a phenoxy moiety, which is linked to a benzotriazole ring. Such structural characteristics are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:
Antiviral Activity
Research shows that benzotriazole derivatives exhibit significant inhibitory effects against helicases from various viruses, including Hepatitis C Virus (HCV) and West Nile Virus (WNV). For instance, structural modifications in benzotriazole compounds have led to enhanced activity against these viral targets. The compound's mechanism involves interference with viral replication processes by inhibiting helicase activity .
Antimicrobial Properties
Benzotriazoles have demonstrated antibacterial and antifungal activities. Studies indicate that this compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was found to inhibit the growth of hepatocarcinoma cells with an IC50 value around 5 µM .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Hepatitis C Virus : A study involving various benzotriazole derivatives demonstrated that those with alkoxy substitutions showed enhanced activity against HCV helicase. The specific derivative exhibited an IC50 value of approximately 6.5 µM when tested with DNA substrates .
- Antibacterial Efficacy : In a comparative study of benzotriazole derivatives against clinical strains of bacteria, this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .
Structure-Activity Relationship (SAR)
The biological activity of benzotriazole derivatives is influenced by their structural features. Modifications such as alkyl or aryl substitutions can enhance their potency and selectivity against specific biological targets. For example:
- Alkyl Substituents : Compounds with longer alkyl chains often exhibit increased lipophilicity and improved cellular uptake.
- Aromatic Rings : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect the compound's interaction with biological targets.
属性
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-11-6-8-12(9-7-11)19-10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWLURMEOSRPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














